molecular formula C12H11N3O3S B2905632 N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide CAS No. 2097867-51-9

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide

Numéro de catalogue B2905632
Numéro CAS: 2097867-51-9
Poids moléculaire: 277.3
Clé InChI: WEHWOLJBUTZXAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway that plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has been shown to induce apoptosis in B-cell malignancies by inhibiting BTK activity and downstream signaling pathways. It also inhibits cell proliferation and migration, which are important processes in the development and progression of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for BTK, as well as its ability to induce apoptosis and inhibit cell proliferation. However, N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Orientations Futures

There are several future directions for the development and evaluation of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide. These include:
1. Clinical trials: N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in larger patient populations.
2. Combination therapy: N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide may be used in combination with other targeted therapies or chemotherapy to improve its efficacy in the treatment of B-cell malignancies.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a common problem in the treatment of B-cell malignancies. Further studies are needed to identify the mechanisms of resistance to N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide and to develop strategies to overcome it.
4. Pharmacokinetic optimization: Further optimization of the pharmacokinetic properties of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide may improve its efficacy and reduce its potential side effects.
5. Novel indications: N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide may have potential in the treatment of other diseases where BTK plays a role, such as autoimmune diseases and inflammatory disorders. Further studies are needed to evaluate its potential in these indications.
In conclusion, N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in clinical trials and to explore its potential in other indications.

Méthodes De Synthèse

The synthesis of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide involves a series of chemical reactions that start with the coupling of 2-methoxypyridine-3-carboxylic acid with 4-aminothiophenol to form the corresponding amide. This intermediate is then subjected to carbamoylation using isobutyl chloroformate and diisopropylethylamine. The final product is obtained by deprotection of the carbamate group using trifluoroacetic acid.

Applications De Recherche Scientifique

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.

Propriétés

IUPAC Name

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-18-12-7(3-2-4-14-12)11(17)15-9-6-19-5-8(9)10(13)16/h2-6H,1H3,(H2,13,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHWOLJBUTZXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CSC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.